

Sisunatovir hydrochloride stability in solution storage

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Compound Focus: Sisunatovir Hydrochloride

CAS No.: 1903763-83-6

Cat. No.: S542099

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Storage and Handling Information

The table below summarizes the key storage conditions for **sisunatovir hydrochloride** as provided by a commercial supplier [1].

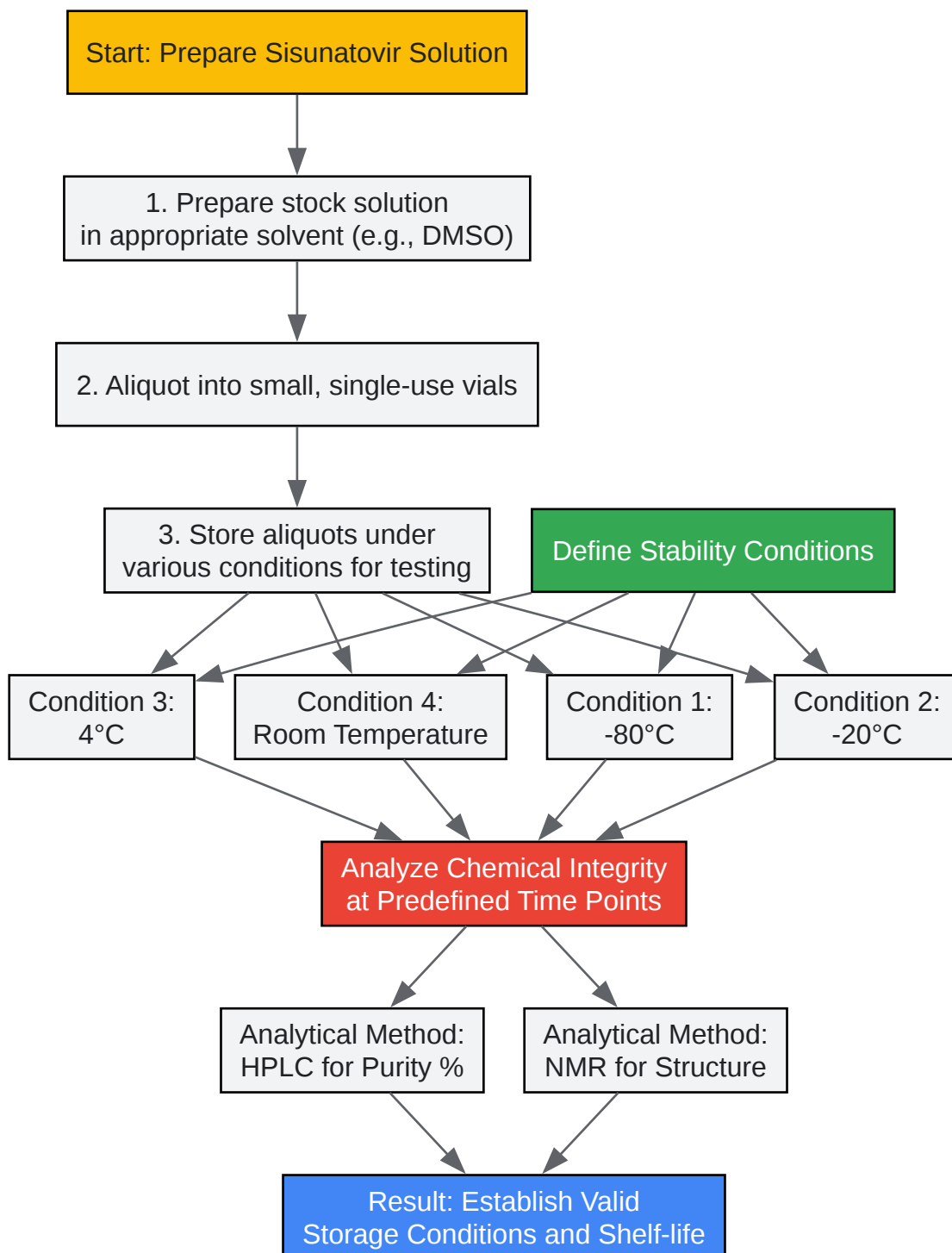
Form	Recommended Storage Temperature	Recommended Storage Duration
Powder	-20°C	3 years
	4°C	2 years
Solution (in DMSO)	-80°C	6 months
	-20°C	1 month

Additional Handling Notes:

- **Container:** Keep the container tightly sealed [2].
- **Environment:** Store in a cool, well-ventilated area. Keep away from direct sunlight, moisture, and sources of ignition [2] [1].
- **Handling:** Avoid inhalation and contact with skin or eyes. Use only in areas with appropriate exhaust ventilation, and avoid dust and aerosol formation [2].

Experimental Workflow for Stability Assessment

Since definitive stability data is lacking, you may need to empirically determine the stability of your specific solution. The following workflow outlines a general approach based on common practice, which involves preparing the solution and then testing its chemical integrity over time.



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To implement this workflow, here are detailed methodologies for the key analytical techniques:

- **High-Performance Liquid Chromatography (HPLC) Analysis:** This is the primary method for assessing purity.
 - **Principle:** This method separates components in a mixture to quantify the percentage of the intact drug versus any degradation products that may have formed [3].
 - **Example Protocol:** While developed for a different drug, the following provides a template for the parameters to consider [3].
 - **Column:** C18 column (e.g., 250 mm × 4.6 mm, 5 μm).
 - **Mobile Phase:** A mixture of organic solvent (e.g., methanol or acetonitrile) and water in an optimized ratio. The pH may be adjusted with an acid like acetic acid.
 - **Flow Rate:** 0.5 - 1.0 mL/min.
 - **Detection:** UV detection at a wavelength specific to sisunatovir.
 - **Procedure:** Inject samples stored under different conditions and compare the chromatograms to a fresh standard. A decrease in the main peak area or the appearance of new peaks indicates degradation.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **Principle:** NMR is used to confirm the molecular structure of the compound. By comparing the NMR spectrum of a stored sample to a reference standard, you can identify any structural changes or decomposition [4].

Frequently Asked Questions

Q1: What are the specific stability-indicating methods for sisunatovir hydrochloride? While a validated, peer-reviewed stability-indicating method is not available in the search results, the general approach is to use HPLC. One supplier's Certificate of Analysis lists both **HPLC (99.07% purity)** and **NMR** as methods used for quality control and structure confirmation, which can be adapted for stability testing [4].

Q2: What are the likely degradation products of sisunatovir hydrochloride? The specific degradation products of sisunatovir are not listed in the available search results. A thorough stability study under various stress conditions (e.g., acid, base, oxidation, heat, and light) is required to identify them, following the workflow above and ICH guidelines [3].

Q3: The supplier data is limited. Where can I find more authoritative information? For a definitive stability profile, you should:

- **Contact the Manufacturer Directly:** Suppliers like MedChemExpress [1] or AbMole [2] may have additional in-house data not published on their websites.
- **Consult Primary Literature:** A deeper search in scientific journals (e.g., via PubMed) for the original discovery and development studies of sisunatovir (RV521) may contain stability information [5].

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References

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To cite this document: Smolecule. [Sisunatovir hydrochloride stability in solution storage]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b542099#sisunatovir-hydrochloride-stability-in-solution-storage>]

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